Methyl 2-iodo-5-nitrobenzoate
CAS No.: 112239-00-6
Cat. No.: VC21297086
Molecular Formula: C8H6INO4
Molecular Weight: 307.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112239-00-6 |
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Molecular Formula | C8H6INO4 |
Molecular Weight | 307.04 g/mol |
IUPAC Name | methyl 2-iodo-5-nitrobenzoate |
Standard InChI | InChI=1S/C8H6INO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 |
Standard InChI Key | INEMMZILZDRYJK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I |
Introduction
Basic Properties and Identification
Chemical Structure and Identification
Methyl 2-iodo-5-nitrobenzoate is characterized by its molecular formula C8H6INO4 and a molecular weight of 307.04 g/mol. The compound is officially identified by CAS registry number 112239-00-6 and has distinctive structural features including a benzoate core with three key functional groups: a methyl ester moiety, an iodine atom at position 2, and a nitro group at position 5. These functional groups contribute significantly to its chemical behavior and reactivity profile.
The compound can be identified through various chemical identifiers as presented in Table 1:
Identifier | Value |
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CAS Number | 112239-00-6 |
Molecular Formula | C8H6INO4 |
Molecular Weight | 307.04 g/mol |
IUPAC Name | methyl 2-iodo-5-nitrobenzoate |
Standard InChI | InChI=1S/C8H6INO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 |
Standard InChIKey | INEMMZILZDRYJK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1)N+[O-])I |
PubChem Compound | 11415548 |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Methyl 2-iodo-5-nitrobenzoate typically involves the esterification of 2-iodo-5-nitrobenzoic acid with methanol under acidic conditions. This represents the final step in a multi-step synthetic pathway. The preparation of the precursor, 2-iodo-5-nitrobenzoic acid, can be achieved through several routes, one of which is documented in the literature starting from 5-nitroanthranilonitrile .
A general synthetic pathway for Methyl 2-iodo-5-nitrobenzoate could involve:
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Preparation of 2-iodo-5-nitrobenzoic acid:
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Starting with an appropriate precursor such as 2-aminobenzoic acid
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Diazotization of the amino group followed by treatment with potassium iodide to introduce the iodine at position 2
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Nitration to introduce the nitro group at position 5
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Esterification of 2-iodo-5-nitrobenzoic acid:
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Reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid
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Alternative methods may include conversion to the acid chloride followed by reaction with methanol
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Reaction Conditions and Optimization
The esterification reaction to produce Methyl 2-iodo-5-nitrobenzoate requires specific conditions to achieve optimal yield and purity. Typically, this involves refluxing 2-iodo-5-nitrobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by methanol.
Key reaction parameters include:
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Temperature: Usually reflux conditions (approximately 65°C for methanol)
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Reaction time: Typically 6-12 hours for complete conversion
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Catalyst concentration: 5-10 mol% sulfuric acid relative to the carboxylic acid
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Solvent excess: Methanol often serves as both reactant and solvent, used in excess to drive the equilibrium toward product formation
The preparation of the precursor, 2-iodo-5-nitrobenzoic acid, involves treatment with 5% aqueous NaOH followed by acetic acid with heating for 6 hours (yielding approximately 80%), and then reaction with sodium nitrite (NaNO2) and potassium iodide (KI) to achieve the iodination (yielding approximately 51%) .
Purification and Characterization
After synthesis, Methyl 2-iodo-5-nitrobenzoate requires purification to remove unreacted starting materials, side products, and catalysts. Common purification methods include:
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Recrystallization from appropriate solvent systems such as ethanol/water, ethyl acetate/hexane, or dichloromethane/petroleum ether
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Column chromatography on silica gel using appropriate solvent gradients, typically beginning with nonpolar solvents and gradually increasing polarity
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Extraction protocols involving aqueous washes to remove inorganic impurities followed by organic extraction
Characterization of the purified product typically involves:
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Melting point determination
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TLC analysis for purity assessment
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Spectroscopic analysis including NMR, IR, and mass spectrometry
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Elemental analysis to confirm the elemental composition
These purification and characterization steps are essential to ensure the quality and identity of the final product for subsequent applications.
Chemical Reactivity and Reactions
Functional Group Reactivity
The iodine atom at position 2 represents a highly reactive site for various transformations:
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As a good leaving group, it facilitates nucleophilic aromatic substitution reactions
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It readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings)
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It can undergo halogen-metal exchange with organolithium reagents to form organometallic intermediates
The nitro group at position 5 significantly influences the electronic character of the aromatic ring:
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Its strong electron-withdrawing nature activates the ring toward nucleophilic aromatic substitution
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It can be reduced to an amino group under appropriate conditions
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It can participate in condensation reactions following reduction
The methyl ester functionality offers additional reactive possibilities:
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It undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid
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It can participate in transesterification reactions with other alcohols
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It can be reduced to primary alcohols using appropriate reducing agents such as lithium aluminum hydride
Common Transformation Reactions
Methyl 2-iodo-5-nitrobenzoate can undergo numerous chemical transformations, making it a versatile building block in organic synthesis. Some of the most significant transformation reactions include:
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Cross-coupling reactions:
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Suzuki coupling with boronic acids to form biaryl compounds
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Sonogashira coupling with terminal alkynes to introduce alkynyl groups
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Heck reactions with alkenes to form C-C bonds
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Functional group transformations:
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Reduction of the nitro group using iron/acetic acid, tin/HCl, or catalytic hydrogenation
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Hydrolysis of the ester to 2-iodo-5-nitrobenzoic acid
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Sequential transformations involving multiple functional groups
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Substitution reactions:
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Nucleophilic aromatic substitution of the iodine with various nucleophiles
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Metal-halogen exchange followed by quenching with electrophiles
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Applications in Research and Industry
Synthetic Applications
Methyl 2-iodo-5-nitrobenzoate serves as a valuable building block in organic synthesis due to its multi-functional nature. Its primary applications in synthetic chemistry include:
As a precursor in the synthesis of complex molecular structures, particularly in medicinal chemistry where functionalized benzoic acid derivatives form the core of many pharmacologically active compounds. The iodine substituent provides an excellent handle for further elaboration through metal-catalyzed cross-coupling reactions, allowing for the construction of elaborate molecular architectures.
The compound also functions as an intermediate in the preparation of heterocyclic compounds. Following reduction of the nitro group to an amine, intramolecular cyclization can lead to various nitrogen-containing heterocycles that are prevalent in pharmaceutical agents.
Additionally, it serves as a model substrate for methodology development, particularly in studying the scope and limitations of novel synthetic transformations involving halogens, nitro groups, or ester functionalities.
Comparative Analysis
Comparison with Related Compounds
Understanding the relationship between Methyl 2-iodo-5-nitrobenzoate and structurally similar compounds provides valuable insights into its chemical behavior and applications. Table 2 presents a comparative analysis with its closest analog, 2-iodo-5-nitrobenzoic acid:
Property | Methyl 2-iodo-5-nitrobenzoate | 2-iodo-5-nitrobenzoic acid |
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Molecular Formula | C8H6INO4 | C7H4INO4 |
Molecular Weight | 307.04 g/mol | 293.02 g/mol |
CAS Number | 112239-00-6 | 19230-50-3 |
Functional Groups | Methyl ester, iodo, nitro | Carboxylic acid, iodo, nitro |
Solubility | Higher in organic solvents | Higher in basic aqueous solutions |
Reactivity | Ester hydrolysis, coupling reactions | Acid-base reactions, esterification |
Typical Applications | Synthetic intermediate | Synthetic precursor, acidic reagent |
This comparison highlights the primary differences resulting from the carboxylic acid versus methyl ester functionality, which significantly impacts solubility profiles and reactivity patterns .
Structure-Property Relationships
The structure of Methyl 2-iodo-5-nitrobenzoate directly influences its physical, chemical, and biological properties through several key relationships:
Electronic Effects:
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The nitro group at position 5 exerts a strong electron-withdrawing effect through both resonance and inductive mechanisms
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The iodine at position 2 contributes both electron-withdrawing (inductive) and electron-donating (resonance) effects
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These combined electronic effects create a unique electron density distribution that influences reactivity
Steric Considerations:
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The iodine atom at the ortho position creates significant steric hindrance near the carbonyl group
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This steric effect can influence reaction rates and selectivity in nucleophilic acyl substitution reactions
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The relative positions of the nitro and iodo substituents create a specific molecular shape that affects crystal packing and solubility
These structure-property relationships are crucial for understanding the compound's behavior in various chemical transformations and for predicting how structural modifications might alter its properties for specific applications.
Research Prospects and Future Directions
Current Research Trends
While the search results don't provide specific recent research activities involving Methyl 2-iodo-5-nitrobenzoate, several potential research areas can be identified based on current trends in organic chemistry:
Development of selective functionalization methodologies:
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Investigation of regioselective C-H functionalization adjacent to the existing functional groups
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Exploration of selective reduction protocols for the nitro group in the presence of other sensitive functionalities
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Studies on chemoselective transformations of the ester group
Catalytic applications:
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Evaluation of novel catalytic systems for cross-coupling reactions using this compound as a model substrate
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Investigation of asymmetric transformations utilizing the compound's functional groups as directing elements
Emerging Applications
The unique structural features of Methyl 2-iodo-5-nitrobenzoate position it for several emerging applications:
In materials science:
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Development of functional materials through polymerization or cross-linking reactions
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Preparation of compounds with photoactive or electroactive properties
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Synthesis of molecules with potential applications in organic electronics
In medicinal chemistry:
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Design and synthesis of potential therapeutic agents
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Development of molecular probes for biological studies
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Preparation of compounds with specific targeting properties
Future Research Opportunities
Several promising research directions could expand the utility of Methyl 2-iodo-5-nitrobenzoate:
Methodological advancements:
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Development of more efficient and sustainable synthetic routes
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Exploration of novel transformation sequences leveraging its multifunctional nature
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Investigation of cascade reactions initiated by selective activation of one functional group
Application-oriented research:
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Evaluation of biological activities of derivatives prepared from this compound
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Investigation of potential applications in sensor development
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Exploration of its utility in the synthesis of natural product analogs
These future research opportunities highlight the compound's potential contributions to advances in synthetic organic chemistry, materials science, and medicinal chemistry.
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